5-(3-Bromophenyl)-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, an oxadiazole ring, and a methoxyphenyl ether moiety, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the 3-bromophenyl precursor. This precursor undergoes a cyclization reaction to form the 1,2,4-oxadiazole ring. The final step involves the etherification of the methoxyphenyl group. Common reagents used in these reactions include bromine, hydrazine derivatives, and methanol under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the bromophenyl group.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl ethers.
Scientific Research Applications
4-{[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance binding affinity to certain proteins, while the methoxyphenyl ether moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **4-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER
- **4-{[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER
Uniqueness
Compared to similar compounds, 4-{[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-2-METHOXYPHENYL METHYL ETHER is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the oxadiazole ring and the methoxyphenyl ether moiety also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN2O3/c1-21-14-7-6-11(8-15(14)22-2)9-16-19-17(23-20-16)12-4-3-5-13(18)10-12/h3-8,10H,9H2,1-2H3 |
InChI Key |
UACBRWIMLOGVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.